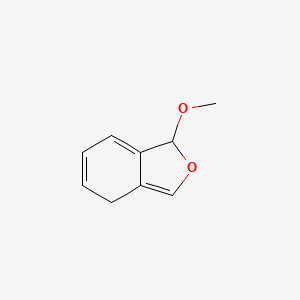

1-Methoxy-1,4-dihydro-2-benzofuran

Description

Historical Context and Evolution of Synthetic Approaches to Dihydrobenzofurans

The journey of synthesizing dihydrobenzofurans has been marked by continuous innovation. Early methods often involved multi-step sequences with harsh reaction conditions. Over the years, the focus has shifted towards more efficient and elegant strategies. frontiersin.orgnih.gov

Key developments in the synthesis of the 2,3-dihydrobenzofuran (B1216630) core include both intermolecular and intramolecular approaches. thieme-connect.comcnr.it Intermolecular methods often involve the reaction of two separate molecules to form the ring system, while intramolecular strategies rely on the cyclization of a single substrate. thieme-connect.comcnr.it A significant advancement has been the use of transition metal catalysis, with metals like palladium, rhodium, and ruthenium playing a pivotal role in facilitating these transformations. nih.govrsc.orgorganic-chemistry.org These catalytic systems have enabled the development of highly selective and efficient reactions, including oxidative [3+2] cycloadditions and intramolecular C-H functionalization. nih.govrsc.org

More recently, there has been a growing emphasis on developing transition-metal-free synthetic protocols. frontiersin.org These methods often utilize organocatalysis, visible-light-promoted reactions, and base-induced cyclizations, aligning with the principles of green chemistry. frontiersin.org For instance, the reaction of o-quinone methides with various nucleophiles has emerged as a powerful tool for constructing the dihydrobenzofuran skeleton. cnr.it The evolution of these synthetic strategies reflects a broader trend in organic chemistry towards more sustainable and atom-economical processes. frontiersin.orgrsc.org

Significance of the Dihydrobenzofuran Scaffold in Advanced Organic Synthesis

The dihydrobenzofuran scaffold is of immense importance in advanced organic synthesis due to its presence in a multitude of natural products with diverse biological activities. acs.orgnih.gov These natural products often serve as inspiration for the design and synthesis of novel therapeutic agents. The ability to efficiently construct the dihydrobenzofuran core is therefore crucial for the total synthesis of these complex molecules and their analogues. nih.govrsc.org

The versatility of the dihydrobenzofuran framework allows for the introduction of various substituents, leading to a wide range of structurally diverse compounds. researchgate.netacs.org This structural diversity is a key factor in its utility in medicinal chemistry and drug discovery. The development of asymmetric synthetic methods has further enhanced the value of the dihydrobenzofuran scaffold, enabling the synthesis of enantiomerically pure compounds, which is often a requirement for optimal biological activity. nih.govorganic-chemistry.org

The dihydrobenzofuran core is not only a target in itself but also serves as a versatile intermediate for the synthesis of other complex heterocyclic systems. rsc.org Its strategic importance lies in its ability to be readily functionalized and transformed into a variety of other valuable chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

125903-20-0 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.177 |

IUPAC Name |

1-methoxy-1,4-dihydro-2-benzofuran |

InChI |

InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-3,5-6,9H,4H2,1H3 |

InChI Key |

GLAICQQVLWXDOO-UHFFFAOYSA-N |

SMILES |

COC1C2=CC=CCC2=CO1 |

Synonyms |

Isobenzofuran, 1,4-dihydro-1-methoxy- (9CI) |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Cyclization Reactions

Cyclization reactions represent a fundamental approach to constructing the dihydrobenzofuran ring system. These reactions typically involve the intramolecular formation of a carbon-oxygen bond.

One common pathway is the acid-catalyzed cyclization of acetals. In this mechanism, the substrate is first protonated under acidic conditions, leading to the elimination of a methanol (B129727) (MeOH) molecule to form a reactive oxonium ion intermediate. The aromatic phenyl ring then acts as a nucleophile, attacking the oxonium ion to forge the new C-C bond and create the dihydrofuran ring. A subsequent elimination of a second methanol molecule results in the final benzofuran (B130515) product. Computational studies on similar systems have shown that the regioselectivity of this cyclization is governed by the accessibility and energy levels of the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate wuxiapptec.com.

Another significant pathway is electrophilic cyclization. For instance, the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides can proceed via an anionic pathway where an electrophilic species, such as PhSeI, is generated. This species reacts with a substrate like 2-allylphenol (B1664045) to form a selenium ion intermediate. The subsequent intramolecular cyclization of this intermediate, followed by the loss of a proton, yields the final dihydrobenzofuran product mdpi.com.

TFAA-induced nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines provides another route to dihydrobenzofurans, showcasing the diversity of cyclization strategies organic-chemistry.org.

C-H Activation Mechanisms in Dihydrobenzofuran Formation

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for synthesizing dihydrobenzofurans. This approach involves the direct functionalization of otherwise inert C-H bonds.

Rhodium-catalyzed C-H activation is frequently employed. For example, the reaction of N-phenoxyacetamides with 1,3-dienes or alkylidenecyclopropanes proceeds via a [3+2] annulation. The proposed mechanism involves the cleavage of C–H and N–H bonds assisted by the rhodium catalyst, forming an intermediate. This is followed by the insertion of the coupling partner (e.g., the diene) and subsequent oxidative addition and nucleophilic addition to furnish the dihydrobenzofuran skeleton rsc.orgnih.govorganic-chemistry.org.

Palladium catalysis is also prevalent. In one pathway, alkyl phenyl ethers undergo intramolecular coupling of C(sp³)–H and C(sp²)–H bonds. The mechanism involves C(sp³)–H and C(sp²)–H bond activation followed by reductive elimination to yield the heterocyclic product rsc.orgnih.gov. In another example, a palladium-catalyzed phenol-directed C-H activation/C-O cyclization was developed where the turnover-limiting step was identified as the C-O reductive elimination, rather than the C-H activation itself nih.gov. The enantioselective synthesis of these structures can be achieved by combining a rhodium-catalyzed C-H insertion with a subsequent palladium-catalyzed C-H activation/C-O cyclization nih.gov.

| Catalyst System | Starting Materials | Key Mechanistic Steps | Ref. |

| [Cp*RhCl₂]₂ / NaOAc | N-phenoxy amides, propargylic monofluoroalkynes | Rh-activated C-H activation, regioselective alkyne insertion | rsc.org |

| Pd(OAc)₂ / BQ, AgOAc, LiOAc | Alkyl phenyl ethers | C(sp³)–H and C(sp²)–H bond activation, reductive elimination | rsc.orgnih.gov |

| Rh₂(OAc)₄ / Pd(OAc)₂ | Aryl diazoacetates, phenols | Enantioselective C-H insertion, C-H activation/C-O cyclization | nih.gov |

[3+2] Annulation and Cycloaddition Mechanisms

[3+2] Annulation and cycloaddition reactions are powerful pericyclic methods for constructing the five-membered dihydrofuran ring. These reactions involve the combination of a three-atom component and a two-atom component.

Transition metal-catalyzed [3+2] cycloadditions are common. For instance, a copper/SPDO-catalyzed reaction between quinone esters and substituted styrenes proceeds via a [3+2] cycloaddition to provide enantioselective 2,3-dihydrobenzofurans in excellent yields rsc.org. Rhodium catalysts are also used to facilitate [3+2] annulation between N-phenoxy amides and alkynes, involving C-H activation followed by the insertion of the alkyne to form a five-membered intermediate species rsc.org.

Metal-free approaches also exist. A cascade double 1,4-addition/intramolecular annulation strategy can be used to assemble dibenzofurans, which involves the generation of an alkynyl o-quinone methide intermediate, followed by conjugate additions and annulation steps to build the fused ring system nih.govresearchgate.net. Similarly, formal [3+2] annulation cascades involving bifunctional peroxides have been developed for dihydrofuran synthesis, proceeding through a Michael addition–epoxidation–cyclization sequence rsc.org.

Electrophilic and Nucleophilic Activation Pathways

The formation of the dihydrobenzofuran ring often hinges on the strategic activation of precursors through either electrophilic or nucleophilic pathways.

Electrophilic Activation is exemplified by acid-catalyzed cyclization, where protonation generates a highly electrophilic oxonium ion that invites nucleophilic attack from the aromatic ring wuxiapptec.com. Another example involves an interrupted Pummerer reaction, where an alkynyl sulfoxide (B87167) is activated by trifluoroacetic acid anhydride. This creates an electrophilic intermediate that reacts with a phenol (B47542) nucleophile, leading to the benzofuran product after rearrangement nih.gov.

Nucleophilic Activation pathways typically involve the generation of a phenoxide or another potent nucleophile that initiates the ring-closing step. In the synthesis of functionalized dihydrobenzofurans, a diaryl-λ³-iodane intermediate can be formed, which, in the presence of a copper catalyst, undergoes a reaction believed to involve nucleophilic attack to form the C-O bond nih.gov. Base-induced reactions, such as those involving epoxide ring-opening, also rely on nucleophilic attack to construct the heterocyclic scaffold nih.gov.

Radical Reaction Pathways in Dihydrobenzofuran Synthesis

Radical reactions offer an alternative mechanistic manifold for the synthesis of dihydrobenzofurans, often proceeding under mild conditions.

One prominent example is the oxidative coupling of phenylpropanoids promoted by silver(I) oxide. The proposed mechanism involves the homolysis of a phenolic O-H bond to generate a phenoxy radical intermediate. This radical then participates in the coupling and cyclization to form the dihydrobenzofuran neolignan structure scielo.br.

Photocatalysis can also be used to initiate radical pathways. In one visible-light-mediated synthesis, it is proposed that the homolytic cleavage of molecular iodine can generate iodine radical species. These radicals can then react to form an electrophilic selenium species (PhSeI) which, upon interaction with an alkene, can lead to the cyclized product. While an anionic pathway is often predominant, the contribution of a radical pathway cannot be entirely ruled out mdpi.com. A copper-catalyzed radical process has also been described where an oxime is converted into an α-carbon radical, which undergoes radical addition and subsequent intramolecular cyclization to yield the dihydrobenzofuran product rsc.orgnih.gov.

Stereochemical Control Mechanisms and Rationales

Achieving stereocontrol, particularly enantioselectivity, is a key challenge in modern organic synthesis. For dihydrobenzofurans, this is often accomplished by using chiral catalysts or auxiliaries that influence the geometry of the transition state during the key bond-forming step.

Asymmetric [3+2] cycloaddition reactions are a prime example. The use of a chiral SPDO-ligated copper(II) triflate complex allows for the reaction of quinone esters with styrenes to produce 2,3-dihydrobenzofurans with extraordinary enantioselectivities (up to 99% ee). The chiral ligand creates a specific three-dimensional environment around the metal center, dictating the facial selectivity of the approaching reactants rsc.org.

Sequential C-H functionalization reactions have also been rendered enantioselective. A rhodium-catalyzed intermolecular C-H insertion using a chiral catalyst can set a stereocenter, which is then carried through a subsequent palladium-catalyzed C-O cyclization to form the chiral dihydrobenzofuran nih.gov. Similarly, bifunctional aminoboronic acids can catalyze intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, delivering chiral heterocycles with high enantiomeric excess by orchestrating the substrate's conformation during the cyclization organic-chemistry.org.

Transition State Analysis in Dihydrobenzofuran Synthesis

Computational chemistry, particularly transition state analysis, provides profound insights into reaction mechanisms, selectivity, and kinetics. By calculating the energy of intermediates and transition states, chemists can rationalize and predict experimental outcomes.

In the context of acid-catalyzed benzofuran synthesis, quantum mechanics (QM) calculations have been used to analyze the regioselectivity of the cyclization step. By calculating the activation energies for the two competing cyclization pathways, researchers found that one pathway was energetically favored by 0.94 kcal/mol. This energy difference, when applied to the Arrhenius equation, translated to a predicted product ratio that was consistent with the experimentally observed ratio wuxiapptec.com. The analysis revealed that the accessibility of molecular orbitals (HOMO and HOMO-1) on the electron density surface of the key oxonium ion intermediate was crucial for determining the reaction's regioselectivity wuxiapptec.com.

Quantum chemical calculations have also been applied to study the isomerization of dihydrobenzofuran. These studies, using methods like B3LYP and coupled-cluster theory (CCSD(T)), identified the stepwise mechanisms, located all intermediates and transition states on the potential energy surface, and calculated rate constants that were in excellent agreement with experimental results acs.org. This level of analysis is invaluable for understanding reaction dynamics and designing more efficient synthetic routes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are cornerstones of modern computational chemistry. DFT is widely employed for optimizing molecular geometries and calculating electronic properties of the ground state for various benzofuran (B130515) derivatives. semanticscholar.orgresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. semanticscholar.orgresearchgate.net TD-DFT is instrumental in investigating excited states, allowing for the prediction and interpretation of electronic absorption spectra. researchgate.netrsc.org

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran Derivative (Data based on a study of 7-methoxy-benzofuran-2-carboxylic acid) researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.99 |

| Energy Gap (ΔE) | 4.26 |

Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to visualize charge distribution. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. tandfonline.comepstem.net

For molecules containing methoxy (B1213986) groups and furan (B31954) rings, the oxygen atoms are typically characterized by negative MEP values, indicating they are primary sites for electrophilic interactions. nih.gov For instance, in studies of other methoxy-benzofuran compounds, the MEP maps clearly identify the oxygen atoms of the methoxy and furan groups as the most electron-rich regions. nih.govresearchgate.net

In analyses of related aromatic ethers, NBO calculations reveal significant interactions, such as those between lone pair orbitals of oxygen atoms (donors) and the antibonding π* orbitals of the aromatic ring (acceptors). researchgate.nettandfonline.com These interactions are crucial for understanding the influence of substituents like the methoxy group on the electronic properties of the benzofuran core.

Table 2: Selected NBO Second-Order Perturbation Analysis for a Representative Chalcone (Data based on a study of 1-phenyl-3(4-methoxyphenyl)-2-propenone) tandfonline.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1–C3) | π(C4–C9) | 20.35 |

| π(C4–C9) | π(C1–C3) | 181.65 |

| LP(1) O5 | π*(C4–C9) | 21.89 |

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most plausible reaction pathways. For instance, DFT studies combined with mass spectrometry data have been used to understand the gas-phase fragmentation pathways of dihydrobenzofuran neolignans, providing thermochemical data to support proposed ion structures. researchgate.net Similarly, computational modeling has been applied to investigate the binding modes of benzofuran derivatives to biological targets, such as cannabinoid receptors, guiding the design of new potent and selective ligands. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. rsc.orgpreprints.org The collection of all possible conformations and their corresponding energies forms the potential energy surface or energy landscape. nih.govbiorxiv.org

For a molecule like 1-Methoxy-1,4-dihydro-2-benzofuran, the dihydro-furan ring is non-planar, likely adopting a flattened half-chair or envelope conformation. researchgate.net Computational methods can precisely determine the bond angles and dihedral angles of the most stable conformer and calculate the energy differences between it and other, higher-energy conformers. researchgate.net

Solvent Effects on Electronic Transitions and Reactivity

The chemical environment can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents on electronic structure, spectra, and reactivity. eurjchem.com The polarity of the solvent can alter the energies of the HOMO and LUMO, leading to shifts in the electronic absorption spectra (solvatochromism). researchgate.net

Studies on similar compounds have shown that increasing solvent polarity can cause either a blue shift (hypsochromic) or a red shift (bathochromic) in n-π* and π-π* transitions, depending on the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. iosrjournals.org MEP and reactivity descriptor calculations in different solvents can reveal how the solvent modulates the electrophilic and nucleophilic character of the molecule. tandfonline.com

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a pivotal role in the characterization of novel compounds like this compound. By employing theoretical methods, researchers can predict and validate spectroscopic properties, offering valuable insights into the molecule's structure and electronic nature. Density Functional Theory (DFT) is a commonly used method for these predictions. researchgate.netnih.govresearchgate.netmaterialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Dihydrobenzofuran Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.70–7.20 (multiplet) | 110–160 |

| Methoxy Protons (-OCH₃) | 3.80 (singlet) | 56.2 |

| Dihydrofuran Protons (C2) | 3.10–3.30 (multiplet) | 35.0 |

| Dihydrofuran Proton (C3) | 4.20 (triplet) | 70.5 |

Note: This table is illustrative and based on data for a similar compound, 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid. The exact values for this compound would require specific computational analysis.

Infrared (IR) Spectroscopy:

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to compute these frequencies. researchgate.netnih.govresearchgate.net The predicted IR spectra can then be compared with experimental data to confirm the presence of specific functional groups. For benzofuran derivatives, characteristic bands for C-O-C stretching, aromatic C-H bending, and methoxy C-O stretching are typically analyzed. mdpi.com

Table 2: Key Predicted IR Absorption Bands for a Benzofuran Derivative

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2950 |

| C-O-C Stretch (ether) | ~1050-1250 |

| C=C Aromatic Stretch | ~1450-1600 |

Note: This table provides a general range for key vibrations in benzofuran derivatives. The precise wavenumbers for this compound would need to be calculated specifically for its structure.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.govmaterialsciencejournal.org These calculations provide information about the electronic transitions within the molecule, which are observed as absorption maxima (λmax) in the UV-Vis spectrum. The predicted spectrum can be compared with experimental measurements to validate the electronic structure and identify the nature of the electronic transitions, such as π-π* or n-π* transitions. researchgate.net

Molecular Dynamics Simulations related to Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational landscape of molecules over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the flexibility, stability, and preferred conformations of compounds like this compound.

These simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with biological macromolecules. nih.govrsc.org For flexible molecules, MD simulations can explore the potential energy surface to identify low-energy conformers and the transitions between them. This is particularly relevant for understanding how a molecule might bind to a receptor or enzyme, as its conformation can significantly influence its biological activity. nih.gov

While specific MD simulation studies on this compound were not found in the search results, the methodology is widely applied to study the conformational behavior of various organic molecules, including other benzofuran derivatives in the context of their interaction with biological targets. nih.govnih.gov Such studies are crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Advanced Analytical Techniques for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-Methoxy-1,4-dihydro-2-benzofuran. Through the analysis of ¹H, ¹³C, and various 2D-NMR experiments, chemists can piece together the molecular framework with high confidence.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. For dihydrobenzofuran derivatives, the protons on the dihydrofuran ring (H-2 and H-3) show characteristic signals. researchgate.net The methoxy (B1213986) group protons typically appear as a singlet. nih.gov In related structures, methoxy group protons have been observed as singlets around δ 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring exhibit multiplets in the aromatic region of the spectrum. The coupling constants between adjacent protons, particularly H-2 and H-3, are crucial for determining their relative stereochemistry (cis or trans). researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon of the methoxy group is typically found in the range of δ 55-60 ppm. cdnsciencepub.com The carbons of the dihydrofuran ring (C-2 and C-3) and the aromatic carbons can also be assigned based on their chemical shifts and through correlation with attached protons in 2D-NMR spectra. researchgate.netcdnsciencepub.com Carbonyl resonances in similar benzofuran-dione structures appear around δ 165–175 ppm.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the final structure.

COSY spectra reveal proton-proton couplings, confirming the connectivity between adjacent protons, for instance, between H-2 and H-3 of the dihydrofuran ring. researchgate.net

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govresearchgate.net

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the connection of the methoxy group and the fusion of the furan (B31954) and benzene rings. researchgate.netnih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is particularly useful for confirming stereochemical assignments. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Dihydrobenzofuran Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 3.8-4.0 | s | Methoxy group protons |

| 4.3-5.5 | m | H-2 and H-3 of dihydrofuran ring researchgate.netnih.gov | |

| 6.5-8.0 | m | Aromatic protons nih.gov | |

| ¹³C | 55-60 | Methoxy carbon cdnsciencepub.com | |

| 65-95 | C-2 and C-3 of dihydrofuran ring researchgate.netnih.gov | ||

| 110-160 | Aromatic carbons cdnsciencepub.com |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI-MS))

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS) is used to determine the molecular weight of this compound by identifying the molecular ion peak (M+). acs.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. rsc.orgacs.org This is a critical step in confirming the identity of a newly synthesized compound. HRMS analysis is often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. acs.orgacs.org

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, which helps in the confident determination of the molecular weight. iucr.orgmdpi.com

Table 2: Mass Spectrometry Data for Benzofuran (B130515) Derivatives

| Technique | Ionization Mode | Information Obtained |

| MS | Electron Impact (EI) | Molecular weight and fragmentation pattern |

| HRMS | ESI | Exact mass and elemental formula rsc.orgacs.org |

| ESI-MS | Positive/Negative | Molecular weight of polar compounds iucr.orgmdpi.com |

Infrared (IR) and Raman Spectroscopy in Structural Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) spectroscopy is used to identify characteristic vibrational frequencies of specific bonds. For this compound, the IR spectrum would be expected to show:

C-O-C stretching vibrations for the ether linkage of the dihydrofuran ring and the methoxy group.

Aromatic C=C stretching vibrations.

C-H stretching and bending vibrations for the aromatic and aliphatic protons. researchgate.netrsc.org In similar structures, strong absorption bands for C=O groups are observed around 1750–1850 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, it can be useful for observing the C=C bonds of the aromatic ring.

Table 3: Key IR Absorption Frequencies for Benzofuran Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2850-3000 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-O stretch (ether) | ~1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum will show absorption bands corresponding to π → π* transitions of the benzene ring. The position of the absorption maximum (λmax) can be influenced by the substituents on the aromatic ring. scispace.com The absorption spectra of similar aurone (B1235358) compounds with phenolic groups are pH-dependent. researchgate.net

Table 4: Expected UV-Vis Absorption for Aromatic Compounds

| Transition | Typical λmax (nm) |

| π → π* (Benzene) | ~254 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute configuration of stereocenters. iucr.orgscispace.comscirp.org This technique is invaluable for unambiguously confirming the stereochemistry of the molecule, which can be challenging to determine solely by spectroscopic methods. mdpi.comcambridge.org The crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, can also be elucidated. iucr.orgscirp.org

Future Research Directions and Emerging Trends in Dihydrobenzofuran Chemistry

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is a cornerstone of modern organic synthesis, and the construction of the dihydrobenzofuran core is no exception. Future research is intensely focused on creating catalysts that offer high levels of selectivity and efficiency, minimizing waste and maximizing yield.

Transition metal catalysis continues to be a major area of investigation. Recent reviews highlight the significant progress made with catalysts based on rhodium, palladium, iridium, and copper. nih.govrsc.org For instance, rhodium-catalyzed [3+2] annulation reactions have demonstrated excellent regio- and stereocontrol in the synthesis of dihydrobenzofurans. rsc.org Future efforts will likely concentrate on designing catalysts that can operate under milder conditions, utilize more earth-abundant metals, and tolerate a broader range of functional groups. A 2024 review emphasized the growing importance of transition metal-catalyzed approaches for their high efficiency and ability to produce desired products in high yields under ambient conditions. rsc.org

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for chemical transformations. A novel method for synthesizing dihydrobenzofurans using a TiO2 photocatalyst under visible light has been reported. rsc.org This approach leverages the interaction between an alkenyl phenol (B47542) and the TiO2 surface, enabling direct activation without the need for pre-functionalization. rsc.org The development of new and more efficient photocatalytic systems, including covalent organic frameworks (COFs), is an active area of research. rsc.org

Furthermore, transition-metal-free catalytic systems are gaining traction as a more sustainable alternative. nih.govdntb.gov.ua Recent work has showcased the use of organocatalysts, Brønsted acids, and base-induced reactions to construct the dihydrobenzofuran skeleton. nih.govfrontiersin.org For example, a bifunctional phosphine (B1218219) catalyst has been developed for the highly stereoselective synthesis of cis-2,3-dihydrobenzofurans. researchgate.net Future research will aim to expand the scope and applicability of these metal-free methods.

Advanced Strategies for Chemo-, Regio-, and Stereoselective Control in Complex Syntheses

Achieving precise control over chemo-, regio-, and stereoselectivity is a paramount challenge in the synthesis of complex molecules containing the dihydrobenzofuran core. Researchers are continuously devising advanced strategies to address this challenge.

Asymmetric catalysis is a key focus for obtaining enantiomerically pure dihydrobenzofurans, which is often crucial for their biological activity. sioc-journal.cn Chiral catalysts, including those based on transition metals and organocatalysts, are being designed to control the formation of stereocenters during the cyclization process. sioc-journal.cn For example, a palladium-catalyzed chemo-, regio-, and enantioselective ring-closing/ring-opening cross-coupling reaction has been developed to furnish chiral 2,3-dihydrobenzofurans bearing a quaternary stereocenter with excellent enantioselectivities. researchgate.net The use of chiral auxiliaries is another strategy being explored to induce stereoselectivity in [3+2] cyclization reactions. sioc-journal.cn

The strategic use of directing groups and substrate control also plays a vital role in achieving selectivity. By modifying the substrates with specific functional groups, chemists can influence the outcome of a reaction, guiding the formation of the desired isomer.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, including the chemistry of dihydrobenzofurans. These computational tools can accelerate the discovery and optimization of new reactions and molecules.

ML models are being developed to predict the outcomes of chemical reactions, including yield and selectivity. acs.orgresearchgate.net By training on large datasets of known reactions, these models can identify patterns and relationships that may not be apparent to human chemists. This predictive power can help researchers to prioritize experiments and avoid unproductive synthetic routes. However, the accuracy of these predictions is highly dependent on the quality and diversity of the training data. acs.org

AI algorithms can also be employed in the de novo design of novel dihydrobenzofuran derivatives with specific desired properties. numberanalytics.commoldesignx.com By learning the structure-activity relationships from existing data, these algorithms can generate new molecular structures that are predicted to be active for a particular biological target. This approach has the potential to significantly shorten the drug discovery pipeline. For instance, ML has been used in the design of 2,3-dihydrobenzofuran (B1216630) derivatives as inhibitors of specific enzymes. moldesignx.com

While the application of ML and AI in heterocyclic chemistry is still in its early stages, the potential is immense. Future research will focus on developing more sophisticated models, curating larger and more diverse datasets, and integrating these computational tools seamlessly into the experimental workflow. acs.orgchemrxiv.org

Exploration of Novel Dihydrobenzofuran Architectures and Derivatives

The exploration of novel dihydrobenzofuran architectures and derivatives is a continuous endeavor, driven by the search for new materials and therapeutic agents. Researchers are constantly pushing the boundaries of chemical synthesis to create previously inaccessible structures.

The synthesis of dihydrobenzofurans with quaternary carbon centers is a significant challenge that is attracting considerable attention. researchgate.net These sterically congested structures are found in a number of natural products and often exhibit interesting biological activities. Novel methods are being developed to construct these challenging motifs under mild and neutral conditions. researchgate.net

The creation of spirocyclic and fused dihydrobenzofuran systems is another active area of research. These complex, three-dimensional structures can exhibit unique pharmacological profiles. For example, spirooxindoyl-substituted dihydrobenzofuran derivatives have been synthesized through rhodium-catalyzed C–H functionalization. rsc.org

Furthermore, the design and synthesis of dihydrobenzofuran amides and other derivatives as modulators of biological targets is a key focus in medicinal chemistry. nih.govtandfonline.comdeepdyve.com By systematically modifying the substituents on the dihydrobenzofuran scaffold, chemists can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic profile.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly crucial for advancing the field of dihydrobenzofuran chemistry. This integrated approach allows for a deeper understanding of reaction mechanisms and the rational design of new molecules and catalysts.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and predicting the stability and reactivity of molecules. acs.orgmaterialsciencejournal.orgresearchgate.net For example, DFT calculations have been used to study the isomerization of dihydrobenzofuran and to understand the electronic properties of novel dihydrobenzofuran derivatives. acs.orgresearchgate.net These computational insights can guide the design of experiments and help to explain observed outcomes.

Molecular modeling and docking studies are instrumental in the design of new dihydrobenzofuran-based therapeutic agents. tandfonline.comscienceopen.com These techniques allow researchers to visualize how a molecule might bind to a biological target, such as an enzyme or receptor. This information can be used to design derivatives with improved binding affinity and selectivity. The integration of molecular modeling with synthetic chemistry and biological evaluation is a powerful paradigm for modern drug discovery. tandfonline.com

The future of dihydrobenzofuran chemistry will undoubtedly rely on the continued and enhanced collaboration between computational and experimental chemists. This synergistic approach will be essential for tackling the complex challenges in the field and for unlocking the full potential of this important class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-1,4-dihydro-2-benzofuran, and how can reaction conditions be optimized for yield?

- Answer : The compound can be synthesized via Birch reduction of methoxybenzene derivatives, producing intermediates like 1-methoxy-1,4-cyclohexadiene, which can undergo further functionalization . Optimization involves adjusting catalyst loading (e.g., piperidine in ethanol for condensation reactions ), temperature (reflux conditions for cyclization ), and solvent polarity to favor ring closure. Yield improvements (60–85%) are achievable by controlling stoichiometry and using inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Answer : Nuclear Magnetic Resonance (NMR) is critical: NMR identifies methoxy protons (δ 3.2–3.5 ppm) and dihydrobenzofuran protons (δ 5.8–6.2 ppm for olefinic H) . NMR confirms the benzofuran scaffold (C=O at ~160 ppm, aromatic carbons at 110–150 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 164.0837 for CHO) . X-ray crystallography (monoclinic P2/c space group) provides definitive stereochemical data .

Q. What purification methods are recommended, and how do solvents influence crystallization?

- Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively removes byproducts. Recrystallization in ethanol or methanol yields high-purity crystals due to the compound’s moderate polarity . Solvent choice impacts crystal morphology: polar aprotic solvents (e.g., acetone) favor needle-like structures, while non-polar solvents (e.g., hexane) produce block crystals.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Answer : Enantioselective olefin cross-metathesis followed by intramolecular oxo-Michael reaction enables asymmetric synthesis. Chiral catalysts like Grubbs-Hoveyda type with (S)-BINOL ligands achieve >90% enantiomeric excess (ee). Key parameters include catalyst loading (5–10 mol%), solvent (toluene), and temperature (40–60°C) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer : Contradictions often arise from impurity profiles or assay variability. Mitigation steps:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

- Assay Standardization : Replicate studies using shared reference standards (e.g., Sigma-Aldrich-certified samples ).

- Mechanistic Profiling : Compare results across multiple models (e.g., in vitro receptor binding vs. cell viability assays) .

Q. Which computational methods predict reactivity and biological interactions?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with targets like cytochrome P450 enzymes (binding energy < −7 kcal/mol suggests strong affinity) . MD simulations (AMBER) assess stability in lipid bilayers for membrane permeability studies.

Q. How is potential mutagenicity assessed using in vitro models?

- Answer : Ames test (Salmonella typhimurium strains TA98/TA100) evaluates frameshift/base-pair mutations. Positive controls (e.g., methyl methanesulfonate) and metabolic activation (S9 liver homogenate) are critical . Chromosomal aberration assays in mammalian cells (e.g., CHO-K1) at 10–100 µM concentrations provide complementary data .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

- Answer : Key challenges include:

- Exothermicity : Controlled addition of reagents and jacketed reactors prevent thermal runaway .

- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio for ketone/hydrazine reactions) and use inline FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.